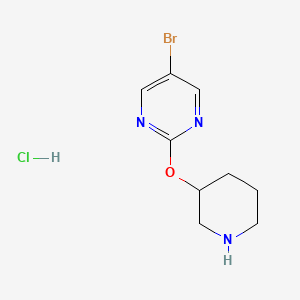

5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Description

5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1632286-11-3) is a halogenated pyrimidine derivative with a molecular formula of C₉H₁₃BrClN₃O and a molecular weight of 294.58 g/mol . It features a pyrimidine core substituted with a bromine atom at the 5-position and a piperidin-3-yloxy group at the 2-position, with the latter forming an ether linkage. The compound is typically provided as a hydrochloride salt to enhance solubility and stability, with a purity ≥98% and storage recommendations under inert atmosphere at 2–8°C . Its structural and electronic properties make it a candidate for drug discovery, particularly in kinase inhibition and receptor modulation studies.

Properties

IUPAC Name |

5-bromo-2-piperidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRINUEXVPWBMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632286-11-3 | |

| Record name | Pyrimidine, 5-bromo-2-(3-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 5-bromo-2-chloropyrimidine with piperidin-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The piperidin-3-yloxy group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bromine atom enhances its reactivity, allowing for further functionalization and modification to develop new therapeutic agents.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its structural features may enhance efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes positions it as a valuable tool in enzyme inhibition studies. For instance, it has been investigated for its potential to inhibit enzymes involved in various metabolic pathways, which could lead to new treatments for metabolic disorders.

Biological Pathways Exploration

This compound is used in studies exploring cellular signaling pathways. Its interactions with specific receptors can influence neurotransmission and other critical biological processes, providing insights into neurological disorders .

Case Study 1: Anticancer Efficacy

In a study conducted by Sabita et al., various pyrimidine-pyrazine derivatives were evaluated for their cytotoxic effects against several cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, highlighting the potential of pyrimidine derivatives like this compound in cancer treatment.

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial efficacy of pyrimidine derivatives showed that compounds similar to this compound effectively inhibited growth in resistant bacterial strains. This research underscores the importance of structural modifications in enhancing antimicrobial activity against pathogens.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidin-3-yloxy group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

*Similarity scores based on Tanimoto coefficients or vendor-reported structural comparisons.

Key Observations:

- Piperazine analogs introduce additional nitrogen atoms, increasing basicity and hydrogen-bonding capacity .

- Ether vs.

- Salt Forms : Hydrochloride salts improve aqueous solubility compared to free bases, critical for in vitro assays .

Physicochemical and Pharmacological Properties

Key Observations:

- Safety : All compounds share moderate hazards (e.g., skin/eye irritation), but the dihydrochloride form may pose additional handling challenges .

Biological Activity

5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromine atom and a piperidine moiety, which contributes to its pharmacological profile. The molecular formula is C10H12BrN3O, and it exhibits characteristics typical of pyrimidine derivatives, including the ability to engage in hydrogen bonding and π-π stacking interactions.

The biological activity of this compound primarily involves:

- Target Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell cycle regulation, which is crucial for cancer therapy.

- Biochemical Pathways : Its interactions can influence various biochemical pathways, including those related to apoptosis and cell proliferation. The compound has demonstrated the ability to induce apoptosis in cancer cell lines through caspase activation .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown:

- IC50 Values : The compound has displayed IC50 values ranging from 0.87 μM to 12.91 μM against various cancer cell lines such as MCF-7 and MDA-MB-231 .

- Mechanisms : It acts by disrupting the cell cycle and promoting apoptosis, as evidenced by increased levels of caspase-9 in treated samples compared to controls .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : It has been reported to achieve an MIC of 6.5 μg/mL against Escherichia coli and an MIC of 250 μg/mL against Candida albicans, indicating its potential as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

| Parameter | Value |

|---|---|

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Oral Bioavailability (%) | 31.8 |

| Maximum Tolerated Dose (mg/kg) | 2000 |

These parameters suggest that the compound has a reasonable bioavailability and safety profile for further development .

Case Studies

- Inhibition of CHK1 Kinase : A study demonstrated that derivatives of pyrimidines, including this compound, effectively inhibit CHK1 kinase activity, which is pivotal in DNA damage response pathways. This inhibition leads to enhanced sensitivity of cancer cells to chemotherapeutic agents .

- Selectivity Index : Comparative studies with other known inhibitors have shown that this compound offers a favorable selectivity index against various cancer types, making it a promising candidate for targeted therapy .

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution at the pyrimidine ring, where the piperidin-3-yloxy group is introduced via coupling reactions. A common approach includes:

- Step 1 : Bromination of pyrimidine derivatives at the 5-position using reagents like PBr₃ or NBS ().

- Step 2 : Oxy-functionalization at the 2-position via SNAr (nucleophilic aromatic substitution) with piperidin-3-ol under anhydrous conditions ().

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).

Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and stoichiometry. For example, anhydrous DMF or DMSO may enhance reactivity . Monitor intermediates via HPLC or LC-MS to confirm regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Q. What are the typical reactivity profiles of brominated pyrimidines in cross-coupling reactions?

Bromine at the 5-position is amenable to:

- Suzuki-Miyaura Coupling : With aryl/heteroaryl boronic acids (Pd catalysts, e.g., Pd(PPh₃)₄) to generate biaryl derivatives ().

- Buchwald-Hartwig Amination : For introducing secondary amines at C5 ().

Note : Competing reactivity at the piperidin-3-yloxy group may require protecting strategies (e.g., Boc-protected amines) to avoid side reactions .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms for functionalizing this compound?

- DFT Calculations : Model transition states for SNAr reactions to predict regioselectivity and activation barriers ().

- Kinetic Studies : Use in situ IR or Raman spectroscopy to track intermediate formation (e.g., Meisenheimer complexes) .

- Solvent Effects : Simulate solvent polarity’s impact on reaction rates using COSMO-RS models ().

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Pharmacophore Modeling : Map steric/electronic features (e.g., bromine as a hydrogen bond acceptor, piperidine as a solubilizing group) ().

- ADMET Predictions : Use QSAR models to optimize logP (target <3) and polar surface area (e.g., >60 Ų for blood-brain barrier exclusion) ().

- Fragment-Based Screening : Identify binding motifs via X-ray crystallography or SPR ().

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Dose-Response Validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines with rigorous controls ().

- Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites that may skew results ().

- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological effects ().

Q. What methodologies are recommended for studying its role in kinase inhibition or epigenetic modulation?

- Kinase Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) to measure IC₅₀ values against targets like CDK2 or EGFR ().

- Cellular Uptake : Quantify intracellular concentrations via LC-MS in HEK293 or HeLa cells ().

- ChIP-seq : For epigenetic studies, profile histone modification changes post-treatment ().

Q. How can Design of Experiments (DoE) optimize large-scale synthesis while minimizing impurities?

- Critical Parameters : Temperature (±5°C), catalyst loading (0.5–5 mol%), and reaction time ().

- Response Variables : Yield, purity (HPLC), and byproduct formation (e.g., dehalogenation).

- Example DoE Setup : A 2³ factorial design to screen interactions between solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and ligand (XPhos vs. SPhos) .

Q. What safety protocols are essential for handling this compound in academic labs?

- PPE : Gloves, lab coats, and goggles ().

- Ventilation : Use fume hoods for weighing and reactions ().

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste ().

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish models ().

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.